Brucina
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aR,5aS,8aR,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18-,19-,21-,22?,23+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKTZKIUPZVBMF-WECJKWEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7C4N2C(=O)C[C@@H]7OCC=C6C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Perspectives and Early Academic Investigations of Brucine
Early Isolation and Characterization Endeavors
The initial isolation of brucine (B1667951) was a notable achievement in the early days of alkaloid chemistry. French chemists Joseph Bienaimé Caventou and Pierre-Joseph Pelletier first isolated brucine in 1819 from the bark of Strychnos nux-vomica. nih.govtaylorandfrancis.com This followed their isolation of strychnine (B123637) the previous year from the Saint-Ignatius' bean (Strychnos ignatii). wikipedia.org Early characterization efforts established brucine as a weak alkaline white crystalline powder. nih.govnih.gov Researchers in this period also noted its solubility characteristics, finding it easily dissolved in organic solvents such as ether, chloroform (B151607), ethanol (B145695), and methanol (B129727), but not readily in water. nih.gov In 1919, Groth reported that the tetrahydrate was a solid form of brucine. nih.gov
Evolution of Structural Elucidation and Relationship to Analogous Alkaloids
The complex molecular architecture of brucine presented a significant challenge to early chemists. While its isolation occurred in 1819, the full elucidation of its chemical structure took considerably longer. It was determined that brucine is structurally related to strychnine. nih.govwikipedia.org This close relationship was further established in 1884 when chemist Hanssen successfully converted both strychnine and brucine into the same molecule. wikipedia.org The structural difference between brucine and strychnine lies in the presence of two methoxy (B1213986) groups at the 9 and 10 carbon positions in brucine, which are replaced by hydrogen in strychnine. tandfonline.commagritek.com The complex polycyclic structure of strychnine, and by extension brucine, with its multiple rings, stereocenters, and nitrogen functional groups, was recognized as a challenging synthetic target and a subject of intense interest for understanding structure-activity relationships. wikipedia.org The complete biosynthetic pathway for strychnine, which also involves the formation of brucine, was elucidated more recently, in 2022, identifying the enzymes involved in converting precursors to these complex molecules. chemistryviews.orgmpg.de
Seminal Contributions to Organic Chemistry and Stereochemistry Through Brucine's Application
Brucine's complex chiral structure made it a valuable tool in the burgeoning field of stereochemistry, particularly in the resolution of racemic mixtures. Chiral resolution is the process of separating a mixture of enantiomers into their individual, optically active components. wikipedia.org This is often achieved by converting the enantiomers into diastereomers by reacting them with a chiral resolving agent. wikipedia.org Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like crystallization. wikipedia.orglibretexts.org Brucine, being a readily available naturally occurring chiral base, was frequently employed for the resolution of racemic acids through the formation of diastereomeric salts. libretexts.orglumenlearning.com Fisher is reported to have first used brucine as a resolving agent in 1899. wikipedia.org This application was a significant contribution to the development of methods for obtaining enantiomerically pure compounds, which are crucial in various chemical and pharmaceutical applications. wikipedia.org Beyond resolution, brucine and its modified structures have also found applications as chiral auxiliaries, chiral catalysts, or chiral ligands in asymmetric synthesis and catalysis, highlighting its continued relevance in organic chemistry research. ccspublishing.org.cn
Natural Occurrence and Botanical Provenance of Brucine
Identification of Primary Botanical Sources within the Strychnos Genus
The Strychnos genus, belonging to the family Loganiaceae, is the primary botanical source of brucine (B1667951). rjpbcs.combritannica.com This genus is large, comprising approximately 200 species of trees and climbing shrubs distributed across tropical and subtropical regions. rjpbcs.combritannica.com While many Strychnos species contain various alkaloids, brucine is notably present in several key species.
The most well-known and significant source of brucine is Strychnos nux-vomica, commonly referred to as the nux-vomica tree or poison nut tree. wikipedia.orgprota4u.orgfrontiersin.orgthieme-connect.com The seeds of S. nux-vomica are particularly rich in alkaloids, with brucine being one of the main constituents, alongside strychnine (B123637). prota4u.orgtci-thaijo.org Other parts of the S. nux-vomica plant, including the roots, wood, bark, and leaves, also contain brucine and other strychnine derivatives, albeit typically at lower concentrations than in the seeds. prota4u.orgcabidigitallibrary.org
Besides Strychnos nux-vomica, brucine has been reported in other species within the genus, including Strychnos ignatii (Saint-Ignatius's-bean) and Strychnos wallichiana. nih.govprota4u.orgsiu.edu Strychnos nux-blanda is also known to contain brucine in its seeds and leaves. cmu.ac.th
A summary of some Strychnos species reported to contain brucine is presented in the table below:
| Strychnos Species | Plant Part(s) Reported to Contain Brucine |
| Strychnos nux-vomica | Seeds, roots, wood, bark, leaves |
| Strychnos ignatii | Seeds |
| Strychnos wallichiana | Not specified in detail, reported presence nih.gov |
| Strychnos nux-blanda | Seeds, leaves |
Geographical Distribution and Species-Specific Presence of Brucine
The Strychnos genus has a pantropical distribution, with species found in Africa, the Americas, and Asia (including Australia). rjpbcs.combritannica.com The distribution of species containing brucine is primarily centered in Asia. Strychnos nux-vomica, the main source of brucine, originates from India and South-East Asia and has been introduced and naturalized in some parts of tropical Africa. prota4u.org It is cultivated in countries such as India, Sri Lanka, Malaysia, China, and Australia, which are considered chief producing regions for strychnine and brucine. researchgate.net Within India, S. nux-vomica is commonly found in moist deciduous and semi-evergreen forests in various states. researchgate.net
The concentration of brucine in S. nux-vomica can vary depending on the geographical origin. Studies have indicated that the content of brucine in S. nux-vomica seeds can differ based on habitat, with variations observed between regions such as Vietnam, Guangxi, India, Yunnan, Myanmar, Sichuan, Hubei, and Hainan. frontiersin.org For instance, a study comparing S. nux-vomica seeds from Thailand and India reported different brucine contents. tci-thaijo.org
While S. nux-vomica is the most prominent source, the presence of brucine in other Strychnos species like S. ignatii and S. wallichiana further extends the geographical range of brucine occurrence within the distribution areas of these specific species in Asia. nih.govprota4u.orgsiu.edu
Methodologies for Brucine Extraction from Plant Material
The extraction of brucine from plant material, primarily the seeds of Strychnos nux-vomica, involves several steps aimed at isolating the alkaloid from the complex plant matrix. Various methods have been developed and employed for this purpose.
A classical approach involves soaking the plant material, such as nux-vomica seeds, often after powdering, and then performing solvent extraction. nih.govgoogle.com Solvents like chloroform (B151607), ethanol (B145695), and methanol-water mixtures have been reported for extraction. tci-thaijo.orgnih.govgoogle.com The process often includes steps like mixing the powdered seeds with alcoholic potassium hydroxide (B78521) and drying. nih.gov Subsequent extraction can be carried out using techniques such as Soxhlet extraction. tci-thaijo.orgnih.gov
After initial extraction, the alkaloid-containing extract is typically subjected to further purification steps. This can involve shaking the extract with acidic solutions, such as dilute sulfuric acid, to transfer the alkaloids into the aqueous phase. nih.gov The acidic extract can then be filtered, and the alkaloids precipitated by adding an alkaline substance like ammonia. nih.gov The precipitated alkaloids can then be re-extracted using organic solvents like chloroform to ensure complete recovery. nih.gov
Modern techniques are also utilized for the extraction and purification of brucine. Microwave-assisted extraction has been shown to potentially improve the extraction rate. frontiersin.org For purification, methods such as pH zone countercurrent chromatography, silica (B1680970) gel column chromatography, and semi-preparative high-performance liquid chromatography (HPLC) have been employed to separate brucine from other co-occurring alkaloids like strychnine. frontiersin.org
Research findings highlight the impact of extraction parameters on the yield of brucine. For example, studies have investigated the efficiency of different solvents and extraction conditions, such as refluxing with varying concentrations of ethanol and adjusting pH. frontiersin.org
| Extraction Method Summary | Key Solvents Used | Purification Techniques Mentioned |
| Classical solvent extraction (e.g., from powdered seeds) | Chloroform, Ethanol, Methanol-water mixtures | Acid extraction, Alkaloid precipitation, Chloroform re-extraction |
| Soxhlet extraction | Chloroform, Ethanol | - |
| Microwave-assisted extraction | Not specified in detail in search results | - |
| - | - | pH zone countercurrent chromatography |
| - | - | Silica gel column chromatography |
| - | - | Semi-preparative HPLC |
Biosynthesis and Metabolic Pathways of Brucine
Elucidation of the Brucine (B1667951) Biosynthetic Pathway
The biosynthetic pathway of brucine, along with strychnine (B123637) and diaboline (B12300021), has been largely deciphered through a combination of chemical logic, omics datasets, and enzymatic characterization chemistryviews.orgacs.orgmpg.de. Early research utilized radioisotopic feeding experiments to propose a partial biosynthetic route researchgate.netresearchgate.net. More recently, comprehensive studies have identified the complete pathway in Strychnos nux-vomica chemistryviews.orgmpg.de.
The pathway originates from the precursors tryptamine (B22526) and secologanin (B1681713), which are also involved in the biosynthesis of other monoterpenoid indole (B1671886) alkaloids researchgate.netwikipedia.org. These two molecules condense to form strictosidine (B192452), a key intermediate catalyzed by strictosidine synthase wikipedia.org. Downstream steps involve a series of enzymatic transformations and intermediate compounds, leading ultimately to the formation of strychnine and brucine chemistryviews.orgresearchgate.netresearchgate.netresearchgate.net.
A notable finding in the elucidation of the pathway is the identification of a common intermediate shared between the biosynthesis of diaboline, strychnine, and brucine acs.orgresearchgate.net. The divergence to these different alkaloids is influenced by specific enzymatic steps chemistryviews.orgacs.orgmpg.de.
Identification and Functional Characterization of Key Enzymes in Brucine Biosynthesis
The complete biosynthesis of strychnine, brucine, and diaboline from geissoschizine involves nine identified enzymes chemistryviews.orgresearchgate.net. These enzymes catalyze the specific chemical transformations required to build the complex polycyclic structures of these alkaloids mpg.de.
One key enzyme identified is a malonyltransferase in S. nux-vomica. This enzyme is crucial for the formation of pre-strychnine by attaching a malonyl group to the indoline (B122111) nitrogen of an intermediate. This contrasts with a related Strychnos species that produces diaboline, where a single amino acid change in a similar enzyme results in acetyltransferase activity, leading to the attachment of an acetyl group and the formation of diaboline instead chemistryviews.orgacs.orgmpg.de. This highlights the critical role of specific enzyme function and even minor sequence variations in determining the final alkaloid product.
Another enzyme implicated in the pathway is strychnine 10-hydroxylase (EC 1.14.14.189), which is involved in the biosynthesis of curare monoterpene indole alkaloids, including brucine uniprot.orgqmul.ac.uk. This enzyme catalyzes the conversion of strychnine to 10-OH strychnine uniprot.org.
Research has also investigated the effect of brucine on drug-metabolizing enzymes in rats. Studies have shown that brucine can induce hepatic microsomal activities of certain cytochrome P450 enzymes, specifically CYP2B1 and 2B2, showing a phenobarbital-like induction profile for these enzymes nih.govnih.gov.
Investigating Biosynthetic Intermediates and Related Alkaloid Pathways
Research into brucine biosynthesis involves the identification and characterization of various biosynthetic intermediates researchgate.netresearchgate.netresearchgate.net. The pathway from geissoschizine to strychnine, brucine, and diaboline involves several distinct steps and intermediate compounds researchgate.net. These intermediates are detected in S. nux-vomica, providing evidence for the proposed pathway researchgate.net.
The biosynthesis of brucine is closely related to that of strychnine, with both originating from common precursors like tryptamine and secologanin and sharing a significant portion of their biosynthetic route researchgate.netwikipedia.org. The divergence leading to brucine involves specific enzymatic modifications later in the pathway, such as the hydroxylation of strychnine uniprot.orgqmul.ac.uk.
Studies have also explored other alkaloids found in Strychnos nux-vomica, such as strynuxlines A and B, which possess unique carbon skeletons nih.gov. Investigating the biosynthesis of these related alkaloids can provide further insights into the enzymatic capabilities and metabolic networks within the plant. nih.gov.
The conversion of pre-strychnine to strychnine, a step preceding brucine formation, appears to occur spontaneously under the acidic conditions within the plant, rather than being catalyzed by a specific enzyme chemistryviews.orgacs.orgmpg.debionity.com. This finding highlights the interplay of enzymatic and non-enzymatic reactions in the complete biosynthetic route bionity.com.
The metabolic fate of brucine in biological systems, such as rats, has also been investigated. Brucine undergoes various metabolic transformations, including hydrolysis, demethylation, methoxylation, and diverse oxidations (Phase I metabolism), followed by glucuronidation (Phase II metabolism) nih.govresearchgate.nettandfonline.com. These metabolic pathways are important for the excretion of brucine and its metabolites nih.govtandfonline.com.
Biosynthetic Intermediates and Related Alkaloids
| Compound Name | Role in Pathway |
| Tryptamine | Precursor researchgate.netwikipedia.org |
| Secologanin | Precursor researchgate.netwikipedia.org |
| Strictosidine | Key Intermediate wikipedia.org |
| Geissoschizine | Upstream Intermediate chemistryviews.orgresearchgate.netresearchgate.netmpg.de |
| Pre-strychnine | Intermediate in Strychnine/Brucine pathway chemistryviews.orgacs.org |
| Strychnine | Direct precursor to Brucine uniprot.orgqmul.ac.uk |
| 10-OH Strychnine | Intermediate in Brucine formation uniprot.org |
| Diaboline | Related alkaloid, shares common intermediate chemistryviews.orgacs.orgmpg.deresearchgate.netbionity.com |
| Strynuxline A | Related alkaloid found in S. nux-vomica nih.gov |
| Strynuxline B | Related alkaloid found in S. nux-vomica nih.gov |
Key Enzymes Identified in Strychnos Alkaloid Biosynthesis
| Enzyme Name | Proposed Function | Notes |
| Strictosidine synthase | Condensation of tryptamine and secologanin wikipedia.org | Early step in monoterpenoid indole alkaloid biosynthesis wikipedia.org |
| Malonyltransferase | Attaches malonyl group to indoline nitrogen chemistryviews.orgacs.org | Crucial for pre-strychnine formation in S. nux-vomica chemistryviews.orgacs.org |
| Strychnine 10-hydroxylase | Catalyzes conversion of strychnine to 10-OH strychnine uniprot.orgqmul.ac.uk | Involved in brucine formation uniprot.org |
| (Nine enzymes in total) | Convert geissoschizine to diaboline, strychnine, and brucine chemistryviews.orgresearchgate.net | Identified through omics and functional characterization chemistryviews.orgresearchgate.net |
Chemical Synthesis and Synthetic Modifications of Brucine
Strategies for the Total and Semi-Synthesis of Brucine (B1667951) and its Analogs
The total synthesis of brucine, a dimethoxy analogue of strychnine (B123637), has been a long-standing challenge in organic chemistry. Despite the rich history of Strychnos alkaloids synthesis, brucine itself has notably eluded total chemical synthesis for a considerable time chemrxiv.org. This challenge is attributed, in part, to the electron-rich nature of its indoline (B122111) ring, which renders it sensitive to oxidation and degradation chemrxiv.org.
Strategies for the synthesis of Strychnos alkaloids, including efforts towards brucine, often involve the construction of the complex polycyclic core structure. Approaches have explored cycloaddition reactions, where an indole (B1671886) precursor can serve as a component for ring formation chemrxiv.orgnih.gov. While significant progress has been made in the total synthesis of related alkaloids like strychnine using various strategies and tactics, including innovative methodologies and organocascade catalysis, the total synthesis of brucine remains a distinct challenge nih.govresearchgate.netbio-conferences.orgrsc.org.
Semi-synthesis approaches often involve starting from naturally occurring precursors or closely related compounds and performing targeted modifications. Brucine can be extracted from the seeds of the Strychnos nux-vomica tree justdial.commdpi.com. Semi-synthetic modifications can then be carried out to yield derivatives or analogs. For instance, brucine N-oxide has been synthesized through structural modification of brucine magtechjournal.com. The biosynthesis of brucine in plants, along with related molecules like strychnine and diaboline (B12300021), has been investigated, revealing the enzymatic pathways involved and offering potential avenues for biotechnological production or semi-synthetic starting points researchgate.netresearchgate.netnih.govresearchgate.net.
Brucine's Role in Asymmetric Synthesis and Chiral Resolution Techniques
Brucine, being a large chiral molecule, has a significant history of application in asymmetric synthesis and chiral resolution sioc-journal.cniomcworld.orgccspublishing.org.cnwikipedia.orgncats.io. Its utility in separating enantiomers dates back to the late 19th century, with its first reported use as a resolving agent in 1899 iomcworld.orgwikipedia.org. It was also among the first natural products employed as an organocatalyst to achieve enantiomeric enrichment iomcworld.orgwikipedia.orgchimia.ch.
Brucine has been widely utilized as a chiral resolution reagent for racemic mixtures of various compound classes, including carboxylic acids, phosphoric or phosphonic acids, phenols, and alcohols sioc-journal.cnccspublishing.org.cn. The resolution process often involves the formation of diastereomeric salts between brucine (or a brucine derivative) and the racemic mixture, followed by separation based on differences in solubility or crystallization behavior rsc.org.
Beyond resolution, brucine and its modified structures serve as chiral auxiliaries, chiral catalysts, or chiral ligands in asymmetric synthesis sioc-journal.cnccspublishing.org.cn. For example, brucine N-oxide has been investigated as a nucleophilic organic catalyst in reactions like the Morita-Baylis-Hillman (MBH) reaction purdue.edumdpi.com. Brucine diol-metal complexes have also been explored as catalysts in asymmetric conjugate addition reactions, demonstrating the potential for stereodivergent outcomes depending on reaction conditions purdue.eduacs.orgnih.gov. The use of brucine as a chiral auxiliary has also been reported in the synthesis of enantiopure compounds, such as in obtaining pure enantiomers of dicarboxylic acids eurekaselect.com.
Design and Synthesis of Novel Brucine Derivatives for Advanced Applications
The complex structure of brucine provides a scaffold for the design and synthesis of novel derivatives with potentially enhanced or altered properties for advanced applications sioc-journal.cnccspublishing.org.cn. Selective structural modification of brucine can be challenging due to its multiple functional groups and complex stereochemistry sioc-journal.cnccspublishing.org.cn. However, various methods have been developed to achieve specific modifications at different sites of the brucine molecule sioc-journal.cnccspublishing.org.cn.
Modifications can target the aryl moiety, amide moiety, tertiary amine moiety, C=C subunit, and ether subunit sioc-journal.cnccspublishing.org.cn. For instance, the aryl group can undergo demethoxypentafluorophenylation, while the amide can be modified through condensation with primary amines, deoxycyanation, deoxygenative reduction, and α-oximation sioc-journal.cnccspublishing.org.cn. The tertiary amine can be subjected to N-oxidation, carbene insertions, three-component reactions, N-amidation, and N-alkylation sioc-journal.cnccspublishing.org.cn. The C=C subunit can undergo dihydroxylation and hydrogenation, and the ether subunit can be cleaved hydrogenatively sioc-journal.cnccspublishing.org.cn.
The synthesis of brucine derivatives aims to create compounds with improved catalytic activity, different chiral recognition properties, or potential for other advanced applications. For example, novel C2-symmetric chiral benzimidazole (B57391) derivatives have been synthesized using brucine as a chiral auxiliary in the resolution of racemic dicarboxylic acids eurekaselect.com. The design and synthesis of such derivatives are crucial for expanding the utility of the brucine scaffold in various chemical transformations and material science applications researchgate.net.
Utility of Brucine as a Precursor in Complex Alkaloid and Pharmaceutical Syntheses
Brucine, or compounds derived from it, can serve as precursors or intermediates in the synthesis of more complex alkaloids and pharmaceutical compounds justdial.comncats.io. While the total synthesis of brucine itself is challenging, its structural features and availability from natural sources make it a potential starting material for the synthesis of other valuable molecules.
Brucine sulfate (B86663), for instance, is considered a key intermediate in the synthesis of several pharmaceutical compounds justdial.com. It has been noted for its role as a precursor in the production of analgesics, muscle relaxants, and local anesthetics justdial.com. Pharmaceutical grade brucine sulfate, produced under strict standards, is commonly used as a starting material for the synthesis of various drugs and medications, including other alkaloids justdial.com.
Advanced Analytical Methodologies for Brucine
Chromatographic Techniques in Brucine (B1667951) Analysis and Quantification
Chromatography is a fundamental tool for separating brucine from complex mixtures, enabling its subsequent detection and quantification. Various chromatographic approaches have been successfully applied for the analysis of brucine. oup.comtandfonline.com
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a prevalent technique for the analysis and quantification of brucine, offering high sensitivity and selectivity. oup.comtandfonline.comajrconline.org This method is particularly useful for analyzing brucine in diverse samples, including herbal formulations and biological matrices. rsc.orgajrconline.orgresearchgate.net
Several HPLC methods have been developed for brucine analysis. For instance, an HPLC-UV method was established for the determination of brucine in stomach content, utilizing a detection wavelength of 254 nm. This method demonstrated limits of detection (LOD) for brucine ranging from 10 to 120 µg/mL. tandfonline.com Another application involves a CPE-HPLC-UV method for detecting brucine in plasma, achieving recoveries higher than 92% under optimal conditions. tandfonline.com Micellar liquid chromatography (MLC) has also been applied for the retention and separation of brucine in samples like serum and urine, offering a short separation time. tandfonline.comrsc.org A DSPE-HPLC-DAD method using Fe₃O₄-MWCNTs-OH as an adsorbent has been developed for brucine analysis in human urine, showing recoveries between 93.1% and 104.1%. tandfonline.com Furthermore, DLLME-TLC has been used for brucine detection in blood samples, yielding recoveries in the range of 82% to 94%. tandfonline.com UAE-HPLC-DAD has been applied for the analysis of brucine from Semen Strychni, with the extraction process taking less than 45 minutes. tandfonline.com
Reverse phase HPLC (RP-HPLC) methods are commonly used for the simultaneous determination of brucine and strychnine (B123637). One such method utilizes a Phenomenex C-18 ODS column with an isocratic elution using a mixture of acetonitrile (B52724) and phosphate (B84403) buffer, detected at 264 nm. ajrconline.org This method showed linearity for brucine in the concentration range of 20-120 µg/mL with a correlation coefficient of 0.9996. ajrconline.org Another RP-HPLC method for brucine determination in Fengshi Antai tablets employed a Hypersil BDS C18 column with a mobile phase of acetonitrile-0.3% triethylamine (B128534) in water (pH 2.6), detected at 254 nm. ingentaconnect.com This method exhibited linearity for brucine in the range of 2.65-26.5 µg/mL with a correlation coefficient of 0.9998 and an average recovery of 99.6%. ingentaconnect.com
HPLC coupled with mass spectrometry (LC-MS) offers enhanced sensitivity and selectivity for brucine analysis, particularly for the simultaneous determination of brucine and its metabolites. oup.comresearchgate.netoup.com An LC-ESI-ITMS method was developed for the simultaneous analysis of strychnine, brucine, and their major metabolites, demonstrating good linearity for brucine in rat liver samples in the range of 0.020 to 8.5 µg/mL with a correlation coefficient of 0.9994. oup.comoup.com The limit of detection for brucine was reported as 0.008 µg/mL, and the recovery was 83.2%. oup.comoup.com LC-MS/MS has also been used for the quantitative analysis of brucine in rat liver tissue samples, with the base fragment ion at m/z 324 chosen for quantitative analysis. oup.comoup.com For postmortem specimens, a sensitive LC-ESI-MS method has been developed for identifying and quantifying brucine, with limits of detection and quantification of 0.12 ng/mL and 0.23 ng/mL in human serum, respectively. researchgate.net
Here is a summary of some HPLC methods for brucine analysis:
| Method | Sample Matrix | Detection Wavelength (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r or r²) | Recovery (%) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| HPLC-UV | Stomach content | 254 | 10 - 120 | Not specified | Not specified | 10 - 120 | Not specified | tandfonline.com |
| CPE-HPLC-UV | Plasma | Not specified | Not specified | Not specified | > 92 | Not specified | Not specified | tandfonline.com |
| MLC | Serum, Urine | 258 | Not specified | > 0.9997 | Not specified | 0.09 | 0.35 | rsc.org |
| DSPE-HPLC-DAD | Human urine | Not specified | Not specified | Not specified | 93.1 - 104.1 | Not specified | Not specified | tandfonline.com |
| DLLME-TLC | Blood samples | Not specified | Not specified | Not specified | 82 - 94 | 0.12-0.15 | 0.36-0.48 | tandfonline.comresearchgate.net |
| UAE-HPLC-DAD | Semen Strychni | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | tandfonline.com |
| RP-HPLC (C18) | Herbal formulation | 264 | 20 - 120 | 0.9996 | Not specified | Not specified | Not specified | ajrconline.org |
| RP-HPLC (Hypersil) | Fengshi Antai tablets | 254 | 2.65 - 26.5 | 0.9998 | 99.6 | Not specified | Not specified | ingentaconnect.com |
| LC-ESI-ITMS | Rat liver | Not applicable | 0.020 - 8.5 | 0.9994 | 83.2 | 0.008 | 0.020 | oup.comoup.com |
| LC-ESI-MS | Human serum | Not applicable | Not specified | Not specified | Not specified | 0.12 ng/mL | 0.23 ng/mL | researchgate.net |
Spectroscopic Characterization of Brucine and its Derivatives
Spectroscopic techniques provide crucial insights into the molecular structure, functional groups, and electronic properties of brucine.
Vibrational Spectroscopy (FTIR, Raman) for Structural Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is valuable for identifying the functional groups and confirming the structure of brucine. researchgate.netajprd.comresearchgate.netmedscape.comresearchgate.netresearchgate.net These techniques provide a molecular fingerprint that can be compared to reference spectra for identification. kusicc.ac.in
FTIR spectroscopy of pure brucine shows characteristic peaks, including a carbonyl C=O stretch around 1653 cm⁻¹, aromatic stretches around 1500 cm⁻¹, and peaks between 2842 and 2928 cm⁻¹ corresponding to the C-H bonds of saturated carbons. researchgate.net These observed peaks align with reported values and confirm the chemical structure of brucine. ajprd.comresearchgate.net FTIR has been used to confirm the effective entrapment of brucine in nanoparticles by observing characteristic peaks. researchgate.net The infrared spectrum of brucine can be broadly divided into regions, with the region above 2800 cm⁻¹ containing diagnostic information related to C-H stretching modes. sci-hub.se
FT-Raman spectroscopy also provides complementary vibrational information for brucine. researchgate.netmedscape.comresearchgate.net Studies comparing experimental FT-Raman spectra with theoretical FTIR spectra have been conducted to characterize brucine. researchgate.net Vibrational studies using FTIR and Raman have been employed to identify functional groups and the nature of vibrations in brucine salts, such as brucine hydrogen maleate (B1232345) pentahydrate. nih.gov Raman spectroscopy has also been used to investigate the water dynamics in brucine hydrates. researchgate.net
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions
UV-Vis-NIR spectroscopy is utilized to study the electronic transitions within the brucine molecule. kusicc.ac.innih.govprocess-insights.comcam.ac.ukspectroscopyonline.com The UV-Vis region of the electromagnetic spectrum is particularly useful for viewing conjugated and aromatic molecules like brucine, as it reveals electronic transitions. process-insights.com
The maximum absorption wavelength (λmax) is a specific characteristic for brucine and is used as an identification criterion. ajprd.com For brucine, the maximum absorption wavelength corresponding to electronic transitions has been reported around 269 nm and 251 nm based on theoretical investigations. sci-hub.se UV-Vis spectroscopy can be used for the quantitative determination of brucine based on Beer-Lambert's law, where the absorbance of a solution at a specific wavelength is proportional to its concentration. kusicc.ac.in UV-Vis spectroscopy has also been used in the characterization of brucine-loaded nanoparticles, confirming the identification of the drug based on its characteristic peaks. ajprd.com Studies on brucine salts, such as brucine hydrogen maleate pentahydrate, have utilized UV-Vis-NIR spectroscopy to understand the promotion of electrons from the ground state to higher energy states. nih.gov
X-Ray Diffraction for Crystal Structure Determination
X-ray diffraction (XRD), including powder X-ray diffraction (PXRD) and single crystal X-ray diffraction (SCXRD), is a powerful technique for determining the crystal structure of brucine and its solid forms. researchgate.netajprd.comresearchgate.netnih.govnih.govoup.comacs.org XRD provides information about the arrangement of molecules in the crystal lattice, unit cell parameters, and space group. researchgate.netnih.govacs.org
Powder X-ray diffraction studies have revealed that brucine crystals can belong to the orthorhombic system with a non-centrosymmetric space group. researchgate.net PXRD is also used to study changes in the crystal lattice with varying environmental conditions, such as relative humidity. acs.org The results obtained from XRD indicate that brucine is a white crystalline powder with distinct peaks at varied relative intensities. ajprd.com
Single crystal X-ray diffraction is used to determine the detailed three-dimensional structure of brucine and its complexes. This technique has been applied to study the crystal structures of brucine, brucine acetone (B3395972) solvate, and brucine 2-propanol solvate dihydrate, revealing similar monolayer sheet packing in brucine and its 2-propanol solvate dihydrate crystals. researchgate.net X-ray crystallography has also been used to investigate the chiral recognition of brucine in salt formation with N-protected amino acids, providing insights into the interaction modes and molecular arrangement in the crystal structure. oup.com Studies on brucine hydrates have utilized SCXRD and PXRD to understand their solid form stability and transformation pathways. researchgate.netacs.org The structure of a brucine-water (1/2) hydrate, a pseudopolymorphic form, has been determined by X-ray crystallography, revealing the arrangement of brucine and water molecules and the hydrogen bonding network. nih.gov
Capillary Electrophoresis for Brucine Determination
Capillary Electrophoresis (CE) is a widely used technique for the analysis of brucine, often in conjunction with its structural analog, strychnine nih.govscientific.netthieme-connect.comnih.gov. CE offers advantages such as high separation efficiency, short analysis time, and low sample volume requirements researchgate.net. Various CE methods, including Capillary Zone Electrophoresis (CZE) and nonaqueous capillary electrophoresis (NACE), have been developed for brucine determination in different sample types, including plant extracts and biological fluids like urine nih.govthieme-connect.comnih.gov.
Optimized conditions for brucine separation by CE typically involve specific buffer compositions, pH levels, and applied voltages. For instance, a method for determining brucine in Strychnos utilized a 20 mmol/L NaH₂PO₄-Na₂HPO₄ buffer at pH 6.0 with an applied voltage of 20 kV, achieving separation in 5 minutes scientific.net. Another CZE procedure for analyzing brucine in Strychnos nux-vomica seeds employed a 10 mM phosphate buffer-MeOH (9:1) at pH 2.5 thieme-connect.com. NACE has also been successfully applied for the simultaneous determination of strychnine and brucine in Strychnos nux-vomica and its preparations, using a running buffer of 30 mM ammonium (B1175870) acetate (B1210297), 1.0% acetic acid, and 15% acetonitrile in methanol (B129727) medium with an applied voltage of 30.0 kV nih.gov.
Enhancements to CE methods for brucine analysis include the use of modified capillaries. A CE method utilizing a graphene oxide (GO)-coated capillary as a stationary phase demonstrated improved separation efficiency for brucine and strychnine compared to uncoated capillaries, attributed to increased interactions between the analytes and the stationary phase. This method, using a 40 mM phosphate buffer (pH 7.0) containing 25% (v/v) acetonitrile, showed good reproducibility and stability researchgate.netnih.gov.
Field-amplified sample stacking (FASS) has been coupled with CE for rapid and sensitive determination of brucine, achieving low detection limits. A method for the simultaneous determination of strychnine and brucine in human urine using CE-FASS reported detection limits of 2.00 ng/mL for strychnine and 2.50 ng/mL for brucine nih.gov.
Research findings highlight the effectiveness of CE-based methods for brucine analysis across different matrices.
| CE Method | Sample Matrix | Buffer Composition | Applied Voltage | Detection Wavelength | Linear Range | Detection Limit | Citation |
| CZE | Strychnos | 20 mM NaH₂PO₄-Na₂HPO₄, pH 6.0 | 20 kV | 254 nm | Not specified | Not specified | scientific.net |
| CZE | Strychnos nux-vomica seeds | 10 mM phosphate buffer-MeOH (9:1), pH 2.5 | Not specified | Not specified | 0.01-0.15 mg/mL | Not specified | thieme-connect.com |
| NACE | Strychnos nux-vomica | 30 mM ammonium acetate, 1.0% acetic acid, 15% ACN in MeOH | 30.0 kV | 214 nm | 5-1000 mg/mL | Not specified | nih.gov |
| CE-FASS | Human urine | 20 mM acetate buffer, pH 3.8 | 20 kV | Not specified | 10.0-3.20 x 10² ng/mL | 2.50 ng/mL | nih.gov |
| CE (GO-coated) | Pharmaceutical formulation | 40 mM PBS, pH 7.0, 25% ACN | 16 kV | 214 nm | 4.0-100.0 μg mL⁻¹ | Not specified | nih.gov |
Electrochemical and Electroanalytical Approaches for Brucine Quantification
Electrochemical and electroanalytical methods offer sensitive and often cost-effective alternatives for brucine quantification, particularly at trace levels psu.edutandfonline.comnih.gov. These techniques typically involve measuring the electrical signal generated by the interaction of brucine with a working electrode. Modified electrodes are frequently employed to enhance sensitivity and selectivity. tandfonline.comnih.govrsc.orgtandfonline.comresearchgate.net
Various electrochemical sensors have been developed for brucine detection. A glassy carbon electrode modified with a poly(Alizarin Red S) conducting polymer demonstrated successful direct determination of brucine in human urine using voltammetry tandfonline.com. Another approach utilized a glassy carbon electrode modified with single-walled carbon nanotubes and a Nafion composite film for brucine determination in biological samples and pharmaceutical formulations via square wave voltammetry nih.govcabidigitallibrary.org. This method achieved a dynamic linear range from 1 nM to 8 µM with a detection limit of 0.11 nM nih.govcabidigitallibrary.org.
Square wave voltammetry (SWV) is a common electroanalytical technique applied to brucine. A sensitive SWV method for brucine determination in artificial urine samples was developed using a choline (B1196258) chloride modified glassy carbon electrode, showing a linear range of 0.001 μM to 10 μM and a detection limit of 8 × 10⁻⁵ μM researchgate.netnih.gov. The electrochemical behavior of brucine at modified electrodes has been studied using techniques like cyclic voltammetry (CV) and square wave adsorptive stripping voltammetry (SWASV) to understand the redox processes involved and optimize detection parameters rsc.orgnih.gov.
Indirect electrochemical measurement of brucine has also been explored. One method involves the transformation of brucine into cacotheline (B613828) after reaction with nitric acid, followed by indirect measurement using adsorptive stripping voltammetry at a mercury electrode, achieving a detection limit of 2.0 x 10⁻⁹ M nih.govresearchgate.net.
These electrochemical approaches provide sensitive and versatile tools for brucine analysis in various matrices.
| Electrochemical Method | Electrode Modification | Analytical Technique | Linear Range | Detection Limit | Sample Matrix | Citation |
| Voltammetry | Poly(Alizarin Red S)-modified Glassy Carbon Electrode | Voltammetry | 30-1000 nM | 5.0 × 10⁻⁹ M | Human urine | tandfonline.com |
| Square Wave Voltammetry | SWCNT-Nafion composite modified Glassy Carbon Electrode | SWV | 1 nM - 8 µM | 0.11 nM | Biological samples, Pharmaceuticals | nih.govcabidigitallibrary.org |
| Square Wave Voltammetry | Choline chloride modified Glassy Carbon Electrode | SWV | 0.001 μM - 10 μM | 8 × 10⁻⁵ μM | Artificial urine | researchgate.netnih.gov |
| Adsorptive Stripping Voltammetry | Hanging mercury drop electrode (after reaction to cacotheline) | LSV | Not specified | 2.0 x 10⁻⁹ M | Not specified | nih.govresearchgate.net |
| Cyclic Voltammetry & Square Wave Voltammetry | Poly(DL-aspartic acid)-modified Glassy Carbon Electrode | CV, SWV | 5.0 × 10⁻⁸ to 9.0 × 10⁻⁵ mol L⁻¹ | 3 × 10⁻⁸ mol L⁻¹ (S/N=3) | Not specified | rsc.orgresearchgate.net |
Applications of Brucine as a Reference Standard and Analytical Reagent
Brucine holds significance in analytical chemistry beyond its detection, serving as a reference standard and an analytical reagent in various applications.
As a reference standard, brucine is utilized for the calibration and control in the measurement of related substances, particularly in pharmaceutical analysis and quality control sigmaaldrich.comlgcstandards.comlgcstandards.com. Reference standards like Brucine European Pharmacopoeia (EP) Reference Standard are available for use in laboratory tests as prescribed by pharmacopoeias, ensuring the accuracy and reliability of analytical results sigmaaldrich.com. These standards are characterized for their absolute purity, considering chromatographic purity, water content, residual solvents, and inorganic impurities phytolab.com.
Brucine's unique chemical properties also lend themselves to its use as an analytical reagent. Due to its large chiral structure, brucine has been historically and is currently employed in chiral resolution, a process for separating racemic mixtures into their individual enantiomers wikipedia.orgsioc-journal.cnchemeurope.comwikipedia.org. This is particularly important in the pharmaceutical industry for producing optically active drugs chemeurope.comwikipedia.org. Brucine acts as a chiral resolving agent by forming diastereomeric salts with racemic compounds, such as carboxylic acids, which can then be separated based on their differing solubilities through crystallization sioc-journal.cnwikipedia.orgchiralpedia.com. The pure enantiomer can subsequently be recovered by breaking the salt chiralpedia.com. Brucine bromide salt has also been used as a stationary phase in High-Performance Liquid Chromatography (HPLC) for selectively binding one of two ionic enantiomers wikipedia.org.
Beyond chiral resolution, brucine has found application as a chromogenic reagent in spectrophotometric methods. For example, an analytical technique for the estimation of Perindopril Erbumine in bulk and formulations utilized an oxidative coupling reaction between the drug and a brucine/IO₄⁻ system, forming a colored species measured spectrophotometrically dergipark.org.tr. Brucine sulfate (B86663) has also been used as a reagent in colorimetric methods for the determination of nitrate (B79036), based on the reaction between the nitrate ion and brucine sulfate in a sulfuric acid solution at elevated temperatures, with the resulting complex measured spectrophotometrically at 410 nm epa.gov.
Brucine's diverse applications as a reference standard for quality control and as a reagent in chiral separations and colorimetric assays underscore its continued importance in analytical chemistry.
Molecular Mechanisms of Action of Brucine in Pre Clinical Models
Modulation of Neurotransmitter Systems and Receptor Interactions
Research suggests that brucine (B1667951) can interact with neurotransmitter systems, although the precise mechanisms and full scope of these interactions are still being explored in pre-clinical settings. Studies have indicated that brucine can exhibit allosteric modulation of muscarinic acetylcholine (B1216132) receptors. This modulation occurs at a site distinct from where the natural neurotransmitter, acetylcholine, binds. mdpi.comresearchgate.net This allosteric binding can influence the binding affinity, potency, and efficacy of orthosteric ligands. researchgate.net Furthermore, brucine has been shown to interact with muscarinic receptors in the absence of orthosteric ligands. mdpi.com
While strychnine (B123637) is well-known for its interaction with glycine (B1666218) receptors, particularly the strychnine-sensitive alpha 1 subunit (GlyRα1), studies have also explored the modulation of strychnine-insensitive glycine receptors (SIRs), composed primarily of GlyRα2 and GlyRα3 subunits. longdom.orglongdom.org These SIRs are crucial in regulating neuronal excitability. Selective modulators targeting SIRs are of interest for neurological disorders. longdom.orglongdom.org Although brucine is structurally related to strychnine, its specific interactions and modulatory effects on different glycine receptor subtypes, particularly SIRs, require further detailed investigation in pre-clinical models to fully understand its impact on inhibitory neurotransmission.
Cellular Pathway Interventions and Biological Response Modulation
Brucine has demonstrated the ability to intervene in various cellular pathways, leading to the modulation of biological responses in pre-clinical models, particularly in cancer research.
Regulation of Vasculogenic Mimicry Processes
Vasculogenic mimicry (VM) is a process observed in aggressive tumors where cancer cells form fluid-conducting channels without the involvement of endothelial cells. frontiersin.orgspandidos-publications.com This phenomenon is associated with poor prognosis and resistance to anti-angiogenic therapies. frontiersin.orgnih.gov Pre-clinical studies have indicated that brucine can suppress vasculogenic mimicry. frontiersin.orgspandidos-publications.comnih.govbiorxiv.org In human triple-negative breast cancer cell line MDA-MB-231, brucine significantly inhibited VM tube formation in a dose-dependent manner, affecting the number of tubules, intersections, and mean length of tubules. nih.gov The proposed molecular mechanism for this inhibition involves the downregulation of proteins such as EphA2, MMP-2, and MMP-9. spandidos-publications.comnih.gov Brucine has also been shown to modify the structure of the actin and tubulin cytoskeleton, further inhibiting the formation of VM vessels. frontiersin.org
Effects on Cellular Proliferation, Migration, and Invasion
Brucine has been shown to inhibit cellular proliferation, migration, and invasion in various cancer cell lines in pre-clinical studies. For instance, in human colon adenocarcinoma cells (HT-29), brucine reduced cell viability and inhibited cell proliferation. It also suppressed proliferation, migration, and invasion in rheumatoid arthritis fibroblast-like synoviocytes. researchgate.net In colorectal cancer cells (LoVo), brucine inhibited growth and migration, a process potentially related to the regulation of the Wnt/β-catenin signaling pathway. nih.govfrontiersin.org Specifically, brucine treatment led to an increase in dickkopf-related protein 1 (DKK1) expression and a decrease in β-catenin expression. nih.govfrontiersin.org Brucine has also been reported to inhibit the proliferation of human lung cancer cell line PC-9 by blocking the cell cycle at the G0/G1 phase through down-regulating Cyclin D1 and Cyclin E expression. nih.gov Furthermore, brucine dose-dependently inhibited proliferation, cell cycle progression, invasion, and migration in DU-145 cells. researchgate.net The inhibition of proliferation in HepG2 cells by brucine has also been observed in a time- and dose-dependent manner. nih.govfrontiersin.org
Mechanisms of Apoptosis Induction in Cellular Systems
Induction of apoptosis is a key mechanism by which many cytotoxic agents exert their effects on tumor cells. Pre-clinical studies have demonstrated that brucine can induce apoptosis in various cellular systems. In HT-29 colon cancer cells, brucine induced apoptosis in a dose-dependent manner. The mechanisms involved included the upregulation of proapoptotic proteins such as p53, caspase-3, PARP, and caspase-9, while downregulating anti-apoptotic Bcl-2 expression. Brucine also increased the loss of mitochondrial membrane potential (MMP), contributing to apoptosis in HT-29 cells.
In LoVo cells, brucine dose-dependently caused apoptosis, evidenced by Annexin V/PI staining, and this was mediated via the upregulation of Bax and downregulation of Bcl-2. researchgate.net Brucine-induced apoptosis in LoVo cells also involved the downregulation of phosphorylated Erk1/2, p38, and Akt proteins in a dose-dependent manner. researchgate.net For human hepatoma cells (HepG2), brucine-induced apoptosis was found to be caspase-dependent, with caspase-3 activated by caspase-9. oup.com Brucine also caused depolarization of the mitochondrial membrane in HepG2 cells, and this mitochondrial pathway, involving Bcl-2 and Ca²⁺, played a pivotal role in brucine-induced apoptosis. oup.com Other studies have also linked brucine-induced apoptosis to the JNK signaling pathway, as seen in U266 myeloma cells where brucine induced apoptosis through JNK signaling and c-Jun phosphorylation. nih.gov
Here is a summary of brucine's effects on apoptosis-related proteins in HT-29 cells:
| Protein | Effect of Brucine Treatment (125-500 µM) |
| p53 | Augmented expression |
| Caspase-3 | Augmented expression |
| PARP | Augmented expression |
| Caspase-9 | Augmented expression |
| Bcl-2 | Downregulated expression |
Data derived from .
Inhibition of Prostaglandin (B15479496) Synthesis Pathways
Brucine has been shown to exert anti-inflammatory and analgesic effects, and pre-clinical studies suggest that these actions may be related to the inhibition of prostaglandin synthesis. mdpi.comjbclinpharm.orgresearchgate.net In in vitro anti-inflammatory tests using RAW264.7 cells, brucine significantly inhibited lipopolysaccharide (LPS)-induced Prostaglandin E2 (PGE2) production without affecting cell viability. mdpi.comresearchgate.net This indicates a direct effect on the pathway responsible for PGE2 synthesis. Prostaglandins (B1171923), particularly PGE2, play a significant role in inflammatory responses and pain sensitization. mdpi.comijam.co.in The inhibition of PGE2 synthesis by brucine suggests a mechanism contributing to its observed anti-inflammatory and analgesic properties in pre-clinical models. mdpi.comresearchgate.net
Interactions with Enzymes and Associated Biochemical Processes
Pre-clinical research has identified several enzymes and biochemical processes that are modulated by brucine. As mentioned earlier, brucine can inhibit the synthesis of prostaglandins, which involves enzymes like cyclooxygenase (COX). jbclinpharm.orgnih.gov COX-2, in particular, is an enzyme that converts arachidonic acid into prostaglandins and plays a role in inflammation and cancer. nih.gov Studies have shown that brucine can suppress the expression of COX-2. nih.govnih.gov
Beyond prostaglandin synthesis, brucine has been shown to interact with other enzymes and pathways. In the context of diabetes research, in vitro studies revealed that brucine inhibited the enzymes α-amylase and α-glucosidase. acs.org These enzymes are involved in carbohydrate metabolism, and their inhibition can help in managing blood glucose levels. acs.org
Brucine's effects on cellular processes like proliferation, migration, invasion, and apoptosis also involve interactions with various kinases and signaling molecules. For example, brucine has been shown to downregulate the phosphorylation of Erk1/2, p38, and Akt proteins in LoVo cells. researchgate.net It can also activate the JNK signaling pathway, as seen in rheumatoid arthritis fibroblast-like synoviocytes and U266 cells. nih.govfrontiersin.org Furthermore, brucine has been reported to inhibit VEGFR-2 tyrosine kinase activity, affecting angiogenesis. longdom.org This inhibition can impact downstream signaling pathways involving kinases such as c-Src, FAK, ERK, AKT, mTOR, and S6K. longdom.org Brucine has also been shown to regulate the activity of cytochrome P450-2E1, an enzyme involved in xenobiotic metabolism, in the colon mucosa of rats. imrpress.com
The modulation of these enzymes and associated biochemical processes underscores the multi-targeted nature of brucine's actions in pre-clinical models.
Brucine is an indole (B1671886) alkaloid found in Strychnos nux-vomica wikidata.orgfrontiersin.org. Modern pharmacological studies have explored its various effects in preclinical models frontiersin.org. This article focuses on the molecular mechanisms of action of brucine in these models, specifically its interaction with voltage-gated sodium channels, adrenergic receptors, and the L-arginine-nitric oxide pathway.
Voltage-Gated Sodium Channel Blockade
Voltage-gated sodium channels (NaV) are crucial for the initiation and propagation of action potentials in excitable cells, including neurons zju.edu.cnresearchgate.net. They are considered key targets for the development of novel analgesics nih.gov. Preclinical studies have investigated the interaction of various compounds with these channels researchgate.netu-szeged.huoatext.com.
Brucine has been proposed to exert effects through the blockade of Ca²⁺ channels in the myocardium in some contexts, leading to reduced Ca²⁺ content and a negative inotropic effect frontiersin.org. While this refers to calcium channels, the broader context of ion channel modulation is relevant. Voltage-gated sodium channels are a distinct class of ion channels, and their blockade can inhibit nerve action potentials and block nerve transmission nih.gov.
Research into voltage-gated sodium channel blockers often focuses on specific subtypes, such as NaV1.7, which is implicated in pain processing researchgate.netnih.gov. Despite promising preclinical data for NaV1.7 selective inhibitors in rodents, the translation to clinical efficacy has been challenging, highlighting discrepancies between preclinical models and human conditions nih.gov.
While the provided search results mention voltage-gated sodium channel blockade as a mechanism for other compounds like tetrodotoxin (B1210768) and certain local anesthetics researchgate.netu-szeged.hunih.govmedchemexpress.com, and discuss preclinical studies in this area nih.govnih.gov, direct detailed research findings specifically on brucine's interaction with voltage-gated sodium channels in preclinical models were not prominently found in the provided snippets. The information regarding brucine's ion channel effects primarily mentioned calcium channels in the context of cardiovascular effects frontiersin.org.
Adrenergic Receptor Modulation
Adrenergic receptors (ARs) are G protein-coupled receptors that play essential roles in regulating various physiological functions, including heart rate and blood pressure nih.govnih.gov. They are classified into alpha (α) and beta (β) subtypes, with further subdivisions wikipedia.orgwikipedia.orgresearchgate.netnih.gov. These receptors are targets for various therapeutic agents wikipedia.orgwikipedia.org.
Preclinical studies have explored the modulation of adrenergic receptors in various conditions, such as Alzheimer's disease, where α1-ARs have shown neuroprotective effects mdpi.com. β-ARs, including subtypes β1, β2, and β3, are also significant components of the adrenergic receptor family and are involved in regulating intracellular signaling pathways mdpi.com.
Involvement in the L-arginine-Nitric Oxide Pathway
The L-arginine-nitric oxide (NO) pathway is a crucial biological system involved in various physiological processes, including vasodilation, neurotransmission, and immune responses ctdbase.orgguidetopharmacology.orgslideshare.netnih.gov. Nitric oxide is synthesized from L-arginine by nitric oxide synthase enzymes ctdbase.orgslideshare.net.
Alterations in this pathway have been observed in various conditions mdpi.comejgm.co.uk. For instance, studies in pediatric cystic fibrosis patients have shown alterations in L-arginine/NO metabolism mdpi.com. Research has also investigated the involvement of this pathway in conditions like hyperthyroidism ejgm.co.uk and the antidepressant-like effects of certain compounds researchgate.net.
While the provided search results extensively describe the L-arginine-nitric oxide pathway and its involvement in different biological contexts and disease states ctdbase.orgslideshare.netnih.govmdpi.comejgm.co.ukresearchgate.net, and mention L-arginine as a substrate for NO synthesis ctdbase.orgslideshare.net, direct detailed research findings specifically demonstrating brucine's involvement or modulation of the L-arginine-nitric oxide pathway in preclinical models were not found in the provided snippets. The information highlights the pathway's general significance and its modulation by other factors or compounds.
Pre Clinical Pharmacological Research of Brucine
Antitumor Activity Investigations in In Vitro Cellular Models
Pre-clinical research has explored the antitumor potential of brucine (B1667951) using various in vitro cellular models. Studies have shown that brucine can inhibit the proliferation and induce apoptosis in different cancer cell lines.
For instance, brucine has demonstrated the ability to inhibit the proliferation of human hepatoma SMMC-7721 cells in vitro, with the inhibition rate increasing with higher drug concentrations. nih.gov At a concentration of 320 µg/ml, the inhibition rate of cell proliferation was reported to be close to 100%. nih.gov Brucine has also been found to inhibit the proliferation of HepG2 cells, another hepatocellular carcinoma cell line, in a time- and dose-dependent manner. frontiersin.org The proposed mechanism involves the activation of the MAP kinase kinase-7 (MKK7) gene, which subsequently activates the c-Jun N-terminal kinase (JNK) pathway to induce apoptosis. frontiersin.org
In prostate cancer research, brucine significantly reduced the activity of PC-3 cells at various concentrations (low, medium, and high doses) after 24 and 48 hours compared to control groups (P<0.01). amegroups.org The apoptosis rate in these brucine-treated groups was also significantly higher than in the control group (P<0.01). amegroups.org Brucine was found to downregulate the expression of the HSP70 protein in PC-3 cells while upregulating the expression of Apaf-1 and caspase-3 proteins in a dose-dependent manner, suggesting an inhibition of the mitochondrial apoptotic signaling pathway. amegroups.org
Studies on oral cancer cells (KB cell line) treated with brucine (10–100 μg/ml) showed cytotoxicity and reduced cell viability. The IC₅₀ value was determined to be 30 μg/ml. Brucine treatment led to morphological changes indicative of apoptosis, including cell rounding and detachment. Further investigations revealed elevated levels of reactive oxygen species (ROS) and increased lipid peroxidation, suggesting that oxidative stress contributes to brucine-mediated apoptosis. Brucine also impaired nitric oxide levels and decreased catalase activity in a dose-dependent manner. Gene expression analysis showed increased expression of the proapoptotic gene Bax and impaired expression of the oncogene cMyc.
Research using brucine-entrapped titanium oxide nanoparticles (TiO₂ NPs) on cervical cancer cell lines (HeLa) also demonstrated anticancer potential in vitro. researchgate.net Brucine-entrapped TiO₂ NPs inhibited cell proliferation in a dose-dependent manner with an IC₅₀ of 30 µg/mL in the MTT assay. researchgate.net Treated cells showed decreased viability, cell shrinkage, cell wall deterioration, and cell blebbing. researchgate.net Intracellular ROS levels increased dose-wise, and antioxidant markers such as catalase (CAT), glutathione (B108866) (GSH), and superoxide (B77818) dismutase (SOD) levels were substantially lower compared to control cells. researchgate.net
Brucine has also shown potential against other cancer types in vitro. It can inhibit the proliferation of lung cancer cell line A549 and induce apoptosis by inhibiting COX-2 expression and PGE2 release. frontiersin.org It can also block the cell cycle at G0/G1 phase in human lung cancer cell line PC-9 by downregulating Cyclin D1 and Cyclin E expression. frontiersin.org In myeloma cells (U266), brucine induced apoptosis in a dose- and time-dependent manner, potentially through the JNK signaling pathway and c-Jun phosphorylation. frontiersin.org Studies on glioma cells (U251) indicated that brucine could reduce the expression of Bcl-2 and COX-2, up-regulate Bax expression, and inhibit cell survival. frontiersin.org Furthermore, brucine has been implicated in regulating the Wnt/β-catenin signaling pathway to inhibit the growth and migration of colorectal cancer cells (LoVo and SW480) in vitro. frontiersin.org
Here is a summary of in vitro antitumor activity findings:
| Cancer Cell Line | Observed Effect | Proposed Mechanism / Associated Markers | Citation |
| SMMC-7721 (Hepatoma) | Proliferation inhibition | Dose-dependent inhibition rate | nih.gov |
| HepG2 (Hepatoma) | Proliferation inhibition, Apoptosis induction | MKK7/JNK pathway activation | frontiersin.org |
| PC-3 (Prostate) | Reduced activity, Apoptosis induction | Downregulation of HSP70, Upregulation of Apaf-1, Caspase-3 | amegroups.org |
| KB (Oral) | Cytotoxicity, Reduced viability, Apoptosis induction | Elevated ROS, Lipid peroxidation, Impaired NO, Decreased Catalase, Increased Bax, Impaired cMyc | |
| HeLa (Cervical) | Proliferation inhibition, Apoptosis induction | Increased intracellular ROS, Decreased CAT, GSH, SOD | researchgate.net |
| A549 (Lung) | Proliferation inhibition, Apoptosis induction | Inhibition of COX-2, PGE2 release | frontiersin.org |
| PC-9 (Lung) | Proliferation inhibition | Cell cycle arrest at G0/G1, Downregulation of Cyclin D1, Cyclin E | frontiersin.org |
| U266 (Myeloma) | Apoptosis induction | JNK signaling pathway, c-Jun phosphorylation | frontiersin.org |
| U251 (Glioma) | Reduced survival | Reduced Bcl-2, COX-2, Upregulated Bax | frontiersin.org |
| LoVo, SW480 (Colorectal) | Growth and migration inhibition | Wnt/β-catenin signaling pathway regulation | frontiersin.org |
Anti-inflammatory Effects in Experimental Systems
Brucine has demonstrated anti-inflammatory properties in various experimental systems, including in vitro and non-human models.
In in vitro anti-inflammatory experiments using LPS-stimulated RAW264.7 cells, brucine significantly decreased the release of Prostaglandin (B15479496) E2 (PGE2) production at all tested concentrations without affecting cell viability. mdpi.com This suggests that brucine's anti-inflammatory action may be related to the inhibition of prostaglandin synthesis. mdpi.com
In non-human models, a brucine gel transdermal delivery system showed significant anti-inflammatory activity in the xylene-induced ear edema test in mice. mdpi.com The high-dose group of brucine gel exhibited a maximum inhibition rate of 58.5% on ear swelling. mdpi.com This indicates that the brucine gel could restrain the release of pro-inflammatory substances and reduce xylene-induced vascular permeability. mdpi.com
Brucine has also been investigated for its effects on arthritis models. In a rat adjuvant arthritis model, the brucine gel system inhibited arthritis symptoms and the proliferation of synoviocytes, suggesting a potential curative effect for rheumatoid arthritis. mdpi.com Brucine was found to inhibit the proliferation of human fibroblast-like synoviocytes (HFLS-RA) induced by TNF-α by activating the JNK signaling pathway. spandidos-publications.com High doses of brucine (≥0.5 mg/ml) significantly reversed TNF-α-induced proliferation and further decreased cell viability compared to the untreated control. spandidos-publications.com
Studies have also shown that brucine can reduce inflammatory markers in ulcerated gastric tissues in rats, including reduced expressions of p-NFκB and TNF-α. frontiersin.org These proteins are involved in the recruitment of inflammatory mediators. frontiersin.org
Brucine N-oxide, a derivative of brucine, has also shown anti-inflammatory properties in animal studies and can inhibit the activity of certain enzymes involved in the production of inflammatory mediators. researchgate.net Both brucine and brucine N-oxide significantly inhibited the release of prostaglandin E2 in inflammatory tissue and reduced acetic acid-induced vascular permeability in experimental models. researchgate.netnih.gov
Here is a summary of anti-inflammatory effects observed:
| Experimental System | Inflammatory Model / Stimulus | Observed Effect | Proposed Mechanism / Associated Markers | Citation |
| RAW264.7 cells (in vitro) | LPS-stimulated | Decreased PGE2 production | Inhibition of prostaglandin synthesis | mdpi.com |
| Mice | Xylene-induced ear edema | Significant inhibition of ear swelling | Restrain pro-inflammatory substances, reduce vascular permeability | mdpi.com |
| Rats | Adjuvant arthritis | Inhibition of arthritis symptoms, inhibition of synoviocyte proliferation | Activation of JNK signaling pathway (in HFLS-RA cells) | mdpi.comspandidos-publications.com |
| Rats | Ethanol-induced gastric ulcer | Reduction of inflammatory markers (p-NFκB, TNF-α) | Reduced expressions of proteins involved in inflammatory mediator recruitment | frontiersin.org |
| Experimental models (animals) | Various inflammatory stimuli | Inhibition of PGE2 release, reduced vascular permeability | Inhibition of enzymes involved in inflammatory mediator production | researchgate.netnih.gov |
| Carrageenan-induced rat paw edema | Carrageenan | Stronger inhibitory effect by Brucine N-oxide compared to brucine, inhibition of PGE2 release | Inhibition of prostaglandin synthesis | researchgate.netnih.gov |
Elucidation of Analgesic Mechanisms in Non-human Models
Brucine has exhibited analgesic effects in various non-human pain models, and research has aimed to elucidate its underlying mechanisms.
In acute pain models in mice, brucine significantly inhibited responses induced by nociceptive heat and mechanical stimulation. researchgate.netnih.gov Furthermore, brucine treatment alleviated thermal hypersensitivity and mechanical allodynia in a chronic constriction injury (CCI) mouse model, which is a model for peripheral neuropathic pain. researchgate.netnih.gov
The analgesic actions of brucine have been linked to its effects on ion channels. Electrophysiological studies in mice have shown that brucine inhibits the excitability of Dorsal Root Ganglion (DRG) neurons directly. researchgate.netnih.gov This inhibition is attributed to brucine's ability to inhibit both tetrodotoxin-sensitive (TTXs) and tetrodotoxin-resistant (TTXr) sodium channels. researchgate.netnih.gov This suggests that brucine may be a novel drug candidate for treating acute and chronic pain by directly inhibiting sodium channel activity. researchgate.netnih.gov
In the formalin test, which evaluates both neurogenic and inflammatory pain phases, brucine gel eased the pain of paw formalin injection, demonstrating its analgesic effects. mdpi.com The analgesic and anti-inflammatory actions in this context were suggested to be related to the inhibition of prostaglandin synthesis. mdpi.com
Brucine and its derivative, brucine N-oxide, have shown significant protective effects against thermic and chemical stimuli in hot-plate and writhing tests. researchgate.netnih.gov They exerted analgesic activities in different phases of the formalin test. researchgate.netnih.gov These findings suggest that both central and peripheral mechanisms are involved in the pain modulation effects of brucine and brucine N-oxide. researchgate.netnih.gov Biochemical mechanisms for their analgesic effects may differ despite their similar chemical structures. researchgate.netnih.gov Brucine and brucine N-oxide were also shown to reduce the content of 5-hydroxytryptamine (5-HT) and increase the content of 5-hydroxytryindole-3-acetic acid (5-HIAA) in FCA-induced arthritis rats, further indicating involvement of central and peripheral mechanisms. researchgate.netnih.gov
Studies using paw retraction threshold (PWT) and paw retraction latency (PWL) in rats indicated that brucine regulates peripheral analgesia through potassium channels. nih.gov
Here is a summary of analgesic effects and proposed mechanisms:
| Pain Model / Stimulus | Non-human Model | Observed Effect | Proposed Mechanism / Associated Markers | Citation |
| Nociceptive heat/mechanical | Mice | Significant inhibition of responses | Direct inhibition of DRG neuron excitability, Inhibition of TTXs and TTXr sodium channels | researchgate.netnih.gov |
| Chronic constriction injury (CCI) | Mice | Alleviation of thermal hypersensitivity and mechanical allodynia | Direct inhibition of DRG neuron excitability, Inhibition of TTXs and TTXr sodium channels | researchgate.netnih.gov |
| Formalin test | Mice | Eased pain of paw injection | Related to inhibition of prostaglandin synthesis | mdpi.com |
| Thermic and chemical stimuli | Various animals | Significant protective effects (hot-plate, writhing tests) | Involvement of central and peripheral mechanisms | researchgate.netnih.gov |
| Formalin test | Various animals | Analgesic activities in different phases | Involvement of central and peripheral mechanisms | researchgate.netnih.gov |
| FCA-induced arthritis | Rats | Reduced 5-HT content, increased 5-HIAA content | Involvement of central and peripheral mechanisms | researchgate.netnih.gov |
| Pain behavior measurement | Rats | Regulation of peripheral analgesia | Through potassium channels | nih.gov |
Exploration of Brucine's Therapeutic Potential for Neurological Disorders
Research has begun to explore brucine's potential therapeutic applications for neurological disorders, although this area appears less extensively studied compared to its anti-inflammatory and analgesic effects.
Some studies suggest that brucine, chemically related to strychnine (B123637), shows greater therapeutic potential, particularly in neurology. researchgate.nettaylorandfrancis.com While strychnine has been historically investigated for conditions like non-ketotic hyperglycinemia (glycine encephalopathy) due to its action as a glycine (B1666218) receptor antagonist, brucine's specific therapeutic potential for neurological disorders is still under investigation. taylorandfrancis.comwikipedia.org
The traditional use of Strychnos nux-vomica, from which brucine is derived, in formulations for nervous system diseases in traditional medicine systems like those in China and India provides a historical context for this line of research. frontiersin.orgiamj.in
Current research in this area is limited but points towards potential avenues. For example, the finding that brucine can inhibit the excitability of DRG neurons by affecting sodium channels, as discussed in the context of analgesia, could have implications for neurological conditions involving neuronal hyperexcitability. researchgate.netnih.gov
Advanced Research Applications of Brucine
Brucine (B1667951) as an Organocatalyst in Enantioselective Organic Reactions
Brucine and its derivatives have been explored for their potential as organocatalysts in enantioselective organic transformations. Organocatalysis, which utilizes small organic molecules as catalysts, offers an alternative to traditional metal catalysis, often providing milder reaction conditions and reduced environmental impact. Brucine's inherent chirality makes it a promising candidate for inducing asymmetry in chemical reactions, leading to the preferential formation of one enantiomer over the other.
Research has investigated the use of modified brucine structures as chiral ligands in metal-catalyzed asymmetric reactions, laying a foundation for processes where a single chiral source dictates the stereochemical outcome. purdue.edu Studies have also focused on brucine N-oxide as a nucleophilic organic catalyst in reactions such as the Morita-Baylis-Hillman (MBH) reaction. purdue.edumdpi.com While brucine N-oxide alone may not always be an effective chiral catalyst, its use in dual catalytic systems, for instance, with proline, has shown promise in asymmetric MBH reactions. purdue.edu
Furthermore, brucine diol derivatives have been successfully employed in catalyzing asymmetric conjugate addition reactions. purdue.edu Stereodivergent catalytic asymmetric conjugate reactions for glycine (B1666218) imines with nitroalkenes have been achieved using chiral catalysts derived from brucine diol, yielding both syn- and anti-conjugate addition products with high diastereoselectivity and enantioselectivity. purdue.edu The mechanism of brucine diol catalysis in reactions like the asymmetric MBH reaction is proposed to involve hydrogen bonding interactions between the diol moiety of brucine diol and the carbonyl group of the aldehyde substrate, influencing the stereochemical outcome. mdpi.com
The exploration of brucine and its derivatives as organocatalysts highlights their potential in developing efficient and selective synthetic methodologies for accessing chiral molecules.
Brucine in the Chiral Resolution of Racemic Mixtures
One of the most well-established advanced applications of brucine is its use as a chiral resolving agent for separating racemic mixtures into their individual enantiomers. sioc-journal.cnfishersci.ca Racemic mixtures, containing equal amounts of both enantiomers, are often obtained from the synthesis of chiral compounds. Since enantiomers share identical physical properties, their separation is challenging. spcmc.ac.inpharmaguideline.com The principle behind using brucine for resolution lies in the formation of diastereomeric salts. spcmc.ac.inchiralpedia.com
When a racemic mixture of an acidic compound (e.g., a carboxylic acid) is treated with an optically pure chiral base like brucine, it forms two diastereomeric salts. spcmc.ac.inchiralpedia.comlibretexts.org These diastereomeric salts are not mirror images of each other and thus possess different physical properties, such as solubility, melting point, and boiling point. spcmc.ac.inpharmaguideline.com This difference in properties allows for their separation, typically through fractional crystallization. spcmc.ac.inchiralpedia.com Once separated, the pure enantiomers can be recovered by breaking the diastereomeric salt, usually by treatment with a mineral acid or base, and removing the resolving agent. spcmc.ac.inchiralpedia.com
Brucine, being a readily available naturally occurring chiral base, is frequently used for the resolution of racemic acids. libretexts.orglibretexts.orglibretexts.org This method, which converts enantiomers into separable diastereomers, is a fundamental technique in organic chemistry for obtaining enantiomerically pure compounds. spcmc.ac.inpharmaguideline.comlibretexts.orglibretexts.org Brucine has been widely applied in the resolution of various racemic compounds, including carboxylic acids, phosphoric or phosphonic acids, phenols, alcohols, and certain drugs. sioc-journal.cn Its bromide salt has also been utilized as a stationary phase in High-Performance Liquid Chromatography (HPLC) for the selective binding and separation of anionic enantiomers. wikipedia.org
The effectiveness of brucine in chiral resolution stems from its ability to form diastereomeric salts with distinct solubility profiles, enabling the separation of enantiomers through crystallization-based techniques.
Specialized Industrial Applications of Brucine in Chemical Formulations
While specific detailed industrial chemical formulations utilizing brucine in a specialized research context are not extensively detailed in the provided search results, it is mentioned that brucine has been used as a denaturing alcohol and a lubricant additive. fishersci.cawikipedia.org These applications, while potentially industrial, lean towards bulk chemical uses rather than specialized research-focused chemical formulations.
The search results primarily emphasize brucine's role in laboratory-scale research applications like catalysis and chiral resolution. Further specific details on specialized industrial chemical formulations involving brucine for advanced research purposes would require more targeted information.
Role in Natural Product Extraction and Characterization Research
Brucine itself is a natural product extracted from the seeds of Strychnos nux-vomica. nih.govwikipedia.org Research in natural product chemistry involves the isolation, purification, and characterization of compounds from biological sources. Brucine's presence in Strychnos nux-vomica makes it a subject of study within this field.
Methods for the extraction and purification of brucine from its natural source have been developed and refined. Common extraction techniques involve using solvents such as ethanol (B145695), acid water, or alkaline chloroform (B151607). nih.gov Reflux extraction with ethanol has been reported to offer good efficiency. nih.gov Purification methods include pH zone countercurrent chromatography or silica (B1680970) gel column chromatography, which can separate brucine from related alkaloids like strychnine (B123637) based on differences in polarity. nih.govtandfonline.com Combining silica gel column chromatography with semi-preparative high-performance liquid chromatography (HPLC) has also been found to be a convenient method for separating and purifying brucine. nih.gov
Research in this area focuses on optimizing extraction yields and developing efficient separation techniques to obtain pure brucine for further study and application. The characterization of brucine, like other natural products, involves determining its chemical structure and properties.
Q & A
Q. What analytical techniques are recommended for quantifying Brucina purity in isolated samples?
Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is widely used for purity assessment due to its reproducibility and sensitivity. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. Ensure calibration curves are validated using certified reference standards, and report limits of detection (LOD) and quantification (LOQ) .
Q. Example Table: Comparison of Analytical Techniques
| Method | Sensitivity (LOD) | Specificity | Key Application |
|---|---|---|---|
| HPLC-UV | 0.1 µg/mL | Moderate | Purity quantification |
| LC-MS | 0.01 µg/mL | High | Structural confirmation |
| NMR | N/A | High | Stereochemical analysis |
Q. How can researchers optimize the extraction efficiency of this compound from plant sources?
Methodological Answer: Use a factorial design to test variables such as solvent polarity (e.g., methanol vs. ethanol), extraction time, and temperature. Soxhlet extraction or ultrasound-assisted methods often yield higher efficiency. Validate results using gravimetric analysis and cross-check with HPLC quantification. Ensure solvent residues are accounted for in toxicity assessments .
Q. What in vitro models are appropriate for initial screening of this compound's pharmacological activity?
Methodological Answer: Cell-based assays (e.g., MTT or resazurin assays) using cancer cell lines (e.g., HeLa, MCF-7) are common for cytotoxicity screening. For neuroactivity, primary neuronal cultures or SH-SY5Y cells may be used. Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize results to solvent-only treatments .
Advanced Research Questions
Q. How to resolve discrepancies in reported IC₅₀ values of this compound across different studies?
Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify sources of variability (e.g., cell line heterogeneity, assay protocols). Perform meta-regression analysis to adjust for confounding factors like incubation time or serum concentration. Replicate key studies under standardized conditions to isolate critical variables .
Q. What experimental designs can control for confounding variables when studying this compound's synergistic effects with other alkaloids?
Methodological Answer: Use a checkerboard assay or fixed-ratio design (e.g., Chou-Talalay method) to quantify synergy via Combination Index (CI) values. Include isobolograms to visualize interactions. Control for batch variability by sourcing this compound from multiple suppliers and validating purity .
Q. How to develop predictive models for this compound's pharmacokinetic properties using computational chemistry?
Methodological Answer: Apply Quantitative Structure-Activity Relationship (QSAR) models or molecular dynamics simulations to predict absorption, distribution, metabolism, and excretion (ADME) parameters. Validate predictions using in vitro Caco-2 permeability assays and hepatic microsomal stability tests. Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. What strategies mitigate batch-to-batch variability in this compound samples during long-term studies?
Methodological Answer: Implement Good Laboratory Practice (GLP) protocols for synthesis and storage. Use orthogonal analytical methods (e.g., HPLC + NMR) for batch certification. Store samples in inert atmospheres at -80°C to prevent degradation. Document all handling procedures in supplementary materials for reproducibility .
Data Contradiction and Validation
Q. How to address conflicting reports on this compound's mechanism of action in different cellular contexts?
Methodological Answer: Design a multi-omics approach (transcriptomics, proteomics) to identify pathway-specific targets. Use CRISPR/Cas9 knockouts to validate candidate genes. Compare results across cell types (e.g., epithelial vs. neuronal) and publish raw data in repositories like Figshare for independent verification .
Q. What statistical frameworks are robust for analyzing this compound's dose-response relationships in heterogeneous samples?
Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to fit dose-response data. Use bootstrapping to estimate confidence intervals for EC₅₀ values. For heterogeneous samples, mixed-effects models can account for nested variances. Report effect sizes with Cohen’s d for clinical relevance .
Q. Ethical and Reproducibility Considerations
Q. How to ensure ethical compliance in this compound studies involving animal models?
Methodological Answer: Follow ARRIVE guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC). Use the smallest sample size justified by power analysis and prioritize non-invasive endpoints (e.g., behavioral assays over terminal procedures) .
Q. What documentation standards enhance reproducibility in this compound research?
Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish detailed protocols on platforms like Protocols.io . Include raw chromatograms, NMR spectra, and code for computational analyses in supplementary materials. Use RRIDs (Research Resource Identifiers) for cell lines and reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
